5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 6-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditions
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a potential candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include other pyrrolopyridine derivatives, such as:
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[3,4-b]pyrazine derivatives
These compounds share structural similarities but differ in the position and type of substituents, which can significantly impact their biological activities and applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential as a versatile compound in various research fields .
Properties
IUPAC Name |
5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNKRIPIGRTZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(N=C2NC1=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155135 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-53-9 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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